![molecular formula C6H5N3O6 B2925077 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 956439-56-8](/img/structure/B2925077.png)
1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid, also known as CMNP, is an organic compound that is widely used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound, and is often used as a building block in the synthesis of various compounds. CMNP is a versatile compound with a wide range of applications in various areas of scientific research, such as drug development, biochemistry, and pharmacology.
Scientific Research Applications
Electrochemiluminescence Applications
A study by Feng et al. (2016) delved into the synthesis of transition metal complexes using ligands derived from 3-pyrazoledicarboxylic acid and related compounds, producing 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid through in situ hydrothermal hydrolysis. These complexes exhibited highly intense electrochemiluminescence (ECL) in DMF solutions, indicating potential applications in ECL-based sensors and devices (Feng et al., 2016).
Coordination Chemistry and Crystal Structures
Research by Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and chelation properties with metals such as Cu(II) and Co(II). The formation of mononuclear chelate complexes demonstrated the structural versatility of these compounds, offering insights into their potential use in the development of coordination compounds (Radi et al., 2015).
Luminescence Properties
Su et al. (2014) reported the synthesis of new ligands, including derivatives of 1-carboxymethyl-5-methyl-1H-pyrazole-4-carboxylic acid, and their transition metal complexes. These complexes showed dual-emissive luminescence in the solid state at room temperature, suggesting their application in the field of luminescent materials (Su et al., 2014).
properties
IUPAC Name |
2-(carboxymethyl)-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6/c10-5(11)2-8-3(6(12)13)1-4(7-8)9(14)15/h1H,2H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGRVCKAUOUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.